molecular formula C17H17NO5 B1216309 4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 56632-94-1

4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No. B1216309
CAS RN: 56632-94-1
M. Wt: 315.32 g/mol
InChI Key: MJAMUAQHPBOFFI-UHFFFAOYSA-N
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Description

This compound is an alkaloidal component that has been isolated from the embryo of Nelumbo nucifera . It is the first tetrahydroisoquinoline alkaloid with a secondary base isolated from Nelumbo nucifera .


Synthesis Analysis

The synthesis of this compound involves the use of structure-guided design and systematic SAR exploration . The hits were elaborated through a fragment growing strategy, giving rise to a series of 1, 3-cis-2-substituted-1- (3, 4-dihydroxybenzyl)-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid derivatives as potent PA N inhibitors .


Molecular Structure Analysis

The molecular formula of this compound is C17H17NO5 . Its average mass is 315.321 Da and its monoisotopic mass is 315.110687 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of structure-guided design and systematic SAR exploration . The hits were elaborated through a fragment growing strategy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C17H17NO5, an average mass of 315.321 Da, and a monoisotopic mass of 315.110687 Da .

Future Directions

The future directions for this compound could involve further exploration of its potential as a PA N inhibitor . This could involve further structure-guided design and systematic SAR exploration to develop new derivatives of this compound .

properties

IUPAC Name

(4-hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-12-3-1-10(2-4-12)9-23-17(22)16-13-8-15(21)14(20)7-11(13)5-6-18-16/h1-4,7-8,16,18-21H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAMUAQHPBOFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)C(=O)OCC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972077
Record name (4-Hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybenzyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

CAS RN

56632-94-1
Record name Higenamine-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Hydroxyphenyl)methyl 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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